Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-
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Overview
Description
Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- is a bicyclic ketone with the molecular formula C₁₃H₂₂O and a molecular weight of 194.3132 g/mol . This compound is characterized by its unique bicyclic structure, which includes a ketone functional group and two methyl groups attached to the bicyclic ring system. It is often used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with a methylating agent under controlled conditions . The reaction typically requires the use of a strong base, such as sodium hydride, to facilitate the methylation process. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme-catalyzed reactions involving ketonesIndustrially, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The ketone functional group can undergo nucleophilic addition reactions, which are important in various biochemical processes. The bicyclic structure also contributes to its reactivity and ability to interact with different enzymes and receptors .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- can be compared with other similar compounds, such as Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- and Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl- . These compounds share a similar bicyclic structure but differ in the position and type of substituents attached to the ring system. The unique combination of substituents in Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- gives it distinct chemical properties and reactivity .
Properties
CAS No. |
854912-06-4 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
6,6-dimethyl-2-(2-methylpropyl)bicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C13H22O/c1-8(2)5-10-11-6-9(7-12(10)14)13(11,3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
BLQUUSSRJOLJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2CC(C2(C)C)CC1=O |
Origin of Product |
United States |
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